![molecular formula C12H14Cl2N2O4 B186162 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine CAS No. 136888-28-3](/img/structure/B186162.png)
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and reduce the parasitemia in Plasmodium falciparum-infected mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine in lab experiments include its potential as a lead compound for drug discovery, its ability to induce apoptosis in cancer cells, and its inhibitory effect on the growth of Mycobacterium tuberculosis. The limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the research on 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine. These include the development of new derivatives of this compound with improved solubility and bioavailability, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as material science and agriculture.
In conclusion, this compound is a promising compound that has been studied extensively for its potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been achieved using various methods, including the reaction of ethyl 2-chloroacetate with 3-amino-5,6-dichloropyridine-2-carboxylic acid, followed by the removal of the carboxylic acid group using triethylamine. Another method involves the reaction of 3-amino-5,6-dichloropyridine-2-carboxylic acid with ethyl chloroformate, followed by the addition of triethylamine.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and malaria.
Eigenschaften
136888-28-3 | |
Molekularformel |
C12H14Cl2N2O4 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
diethyl 2-(3-amino-5,6-dichloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-3-19-11(17)8(12(18)20-4-2)9-7(15)5-6(13)10(14)16-9/h5,8H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
AZRFBTBNWAKKDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C1=NC(=C(C=C1N)Cl)Cl)C(=O)OCC |
Synonyme |
Diethyl 2-(3-aMino-5,6-dichloropyridin-2-yl)Malonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.